2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a naphthalene moiety linked to an acetamide group through an ether bond, and a pyrimidinyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by substitution with an alcohol to form the naphthalen-2-yloxy group.
Synthesis of the pyrimidin-2-yl piperidine intermediate: This involves the reaction of pyrimidine with piperidine under suitable conditions to form the pyrimidin-2-yl piperidine moiety.
Coupling reaction: The final step involves coupling the naphthalen-2-yloxy intermediate with the pyrimidin-2-yl piperidine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)amine
- 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carboxamide
Uniqueness
Compared to similar compounds, 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide exhibits unique properties due to the presence of the acetamide group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(16-28-20-7-6-18-4-1-2-5-19(18)14-20)25-15-17-8-12-26(13-9-17)22-23-10-3-11-24-22/h1-7,10-11,14,17H,8-9,12-13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZLYMQYIXJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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